5-Nitro-1,3-thiazole-2-carbothioamide
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Overview
Description
5-Nitro-1,3-thiazole-2-carbothioamide is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications. The presence of the nitro group and the thiazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-thiazole-2-carbothioamide typically involves the reaction of 5-nitro-1,3-thiazole with thiourea under specific conditions. One common method includes the following steps:
Starting Materials: 5-nitro-1,3-thiazole and thiourea.
Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, often under reflux conditions.
Procedure: The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,3-thiazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 5-amino-1,3-thiazole-2-carbothioamide.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Nitro-1,3-thiazole-2-carbothioamide is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Employed in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Nitro-1,3-thiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-1,3-thiazole-2-carboxamide
- 5-Nitro-1,3-thiazole-2-carbonitrile
- 5-Nitro-1,3-thiazole-2-carboxylic acid
Uniqueness
5-Nitro-1,3-thiazole-2-carbothioamide is unique due to its specific combination of the nitro group and the thiazole ring, which imparts distinct chemical reactivity and biological activity
Biological Activity
5-Nitro-1,3-thiazole-2-carbothioamide is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antifungal research. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
This compound has the following chemical properties:
Property | Value |
---|---|
CAS No. | 36557-37-6 |
Molecular Formula | C4H3N3O2S2 |
Molecular Weight | 189.2 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C1=C(SC(=N1)C(=S)N)N+[O-] |
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-nitro-1,3-thiazole with thiourea. Common solvents include ethanol or methanol, with reactions carried out under reflux conditions.
Procedure:
- Combine 5-nitro-1,3-thiazole and thiourea in a solvent.
- Heat the mixture under reflux for several hours.
- Isolate the product by filtration and purify through recrystallization.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated that derivatives of thiazole compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi.
Minimum Inhibitory Concentration (MIC) Results:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 15.36 | Candida albicans |
Other derivatives | Varies | Staphylococcus aureus, Escherichia coli |
The compound's effectiveness was noted with inhibition zones ranging from 20 mm to 23 mm against specific bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Thiazole derivatives have shown promising results in inhibiting tumor cell proliferation through various mechanisms:
- Mechanism : The interaction with specific enzymes involved in cell cycle regulation and apoptosis induction.
In vitro studies revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with molecular targets such as enzymes and proteins involved in critical cellular processes:
- Inhibition of Enzymes : The compound may inhibit enzymes linked to metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Interference with DNA Replication : It may disrupt DNA synthesis and repair mechanisms, leading to cell death in rapidly dividing cells.
Comparative Analysis with Similar Compounds
When compared to other thiazole derivatives, such as 5-Nitro-1,3-thiazole-2-carboxamide and 5-Nitro-1,3-thiazole-2-carbonitrile, the carbothioamide variant shows unique reactivity due to the presence of both nitro and thiazole functionalities.
Comparison Table
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
5-Nitro-1,3-thiazole-2-carboxamide | Moderate | High |
5-Nitro-1,3-thiazole-2-carbonitrile | Low | Moderate |
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study showed that a series of thiazoles exhibited potent activity against Staphylococcus aureus, with some derivatives achieving MIC values as low as 0.22 µg/mL .
- Anticancer Studies : Research focusing on thiazole compounds indicated their potential as lead compounds in developing new anticancer therapies due to their ability to induce apoptosis in cancer cells .
Properties
CAS No. |
36557-37-6 |
---|---|
Molecular Formula |
C4H3N3O2S2 |
Molecular Weight |
189.2 g/mol |
IUPAC Name |
5-nitro-1,3-thiazole-2-carbothioamide |
InChI |
InChI=1S/C4H3N3O2S2/c5-3(10)4-6-1-2(11-4)7(8)9/h1H,(H2,5,10) |
InChI Key |
VESSLLZYBASIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(=S)N)[N+](=O)[O-] |
Origin of Product |
United States |
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